molecular formula C17H17N3O4S B15037612 2-({4-nitrobenzyl}sulfanyl)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-({4-nitrobenzyl}sulfanyl)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B15037612
M. Wt: 359.4 g/mol
InChI Key: XWFUCAUOEPOLSJ-LDADJPATSA-N
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Description

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes both hydrazide and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 2-hydroxyacetophenone with 4-nitrobenzyl mercaptan in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydrazide and sulfanyl groups enable it to form covalent bonds with specific enzymes and proteins, thereby modulating their activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazide and sulfanyl groups allows for versatile chemical modifications, while the nitro group provides additional reactivity for potential biological applications .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H17N3O4S/c1-12(15-4-2-3-5-16(15)21)18-19-17(22)11-25-10-13-6-8-14(9-7-13)20(23)24/h2-9,21H,10-11H2,1H3,(H,19,22)/b18-12+

InChI Key

XWFUCAUOEPOLSJ-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O

Origin of Product

United States

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